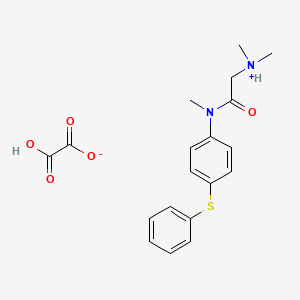
2-(Dimethylamino)-N-methyl-4'-(phenylthio)acetanilide oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)-N-methyl-4’-(phenylthio)acetanilide oxalate is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a dimethylamino group, a phenylthio group, and an acetanilide moiety. The oxalate salt form enhances its solubility and stability, making it suitable for various experimental conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-N-methyl-4’-(phenylthio)acetanilide oxalate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Formation of N-methyl-4’-(phenylthio)acetanilide: This can be achieved by reacting 4’-phenylthioacetanilide with methylating agents under controlled conditions.
Introduction of the Dimethylamino Group: The intermediate is then reacted with dimethylamine in the presence of a suitable catalyst to introduce the dimethylamino group.
Formation of the Oxalate Salt: Finally, the compound is treated with oxalic acid to form the oxalate salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-(Dimethylamino)-N-methyl-4’-(phenylthio)acetanilide oxalate undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the dimethylamino group or to alter the acetanilide moiety.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Deaminated products or modified acetanilide derivatives.
Substitution: Compounds with different functional groups replacing the dimethylamino group.
科学的研究の応用
2-(Dimethylamino)-N-methyl-4’-(phenylthio)acetanilide oxalate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-(Dimethylamino)-N-methyl-4’-(phenylthio)acetanilide oxalate involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes or receptors, altering their activity. The phenylthio group may enhance binding affinity or specificity, while the acetanilide moiety can contribute to the overall stability and solubility of the compound. These interactions can modulate various biochemical pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
2-(Dimethylamino)ethanol: Shares the dimethylamino group but lacks the phenylthio and acetanilide moieties.
N-Methylacetanilide: Contains the acetanilide moiety but lacks the dimethylamino and phenylthio groups.
Phenylthioacetanilide: Contains the phenylthio and acetanilide moieties but lacks the dimethylamino group.
Uniqueness
2-(Dimethylamino)-N-methyl-4’-(phenylthio)acetanilide oxalate is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities. The presence of the dimethylamino group enhances its reactivity, while the phenylthio group provides additional binding interactions. The acetanilide moiety contributes to the compound’s stability and solubility, making it a versatile reagent in various applications.
特性
CAS番号 |
77711-41-2 |
|---|---|
分子式 |
C19H22N2O5S |
分子量 |
390.5 g/mol |
IUPAC名 |
dimethyl-[2-(N-methyl-4-phenylsulfanylanilino)-2-oxoethyl]azanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C17H20N2OS.C2H2O4/c1-18(2)13-17(20)19(3)14-9-11-16(12-10-14)21-15-7-5-4-6-8-15;3-1(4)2(5)6/h4-12H,13H2,1-3H3;(H,3,4)(H,5,6) |
InChIキー |
RADDYWORSKXIIB-UHFFFAOYSA-N |
正規SMILES |
C[NH+](C)CC(=O)N(C)C1=CC=C(C=C1)SC2=CC=CC=C2.C(=O)(C(=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


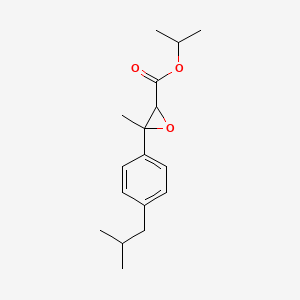
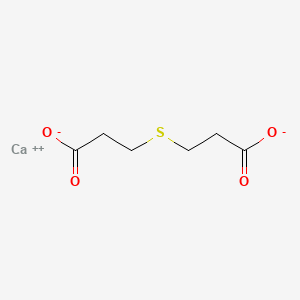
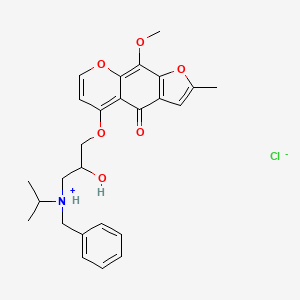
![2-{[(E)-pyridin-3-ylmethylidene]amino}phenol](/img/structure/B13770769.png)
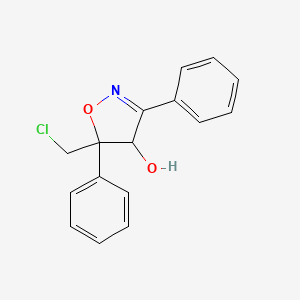
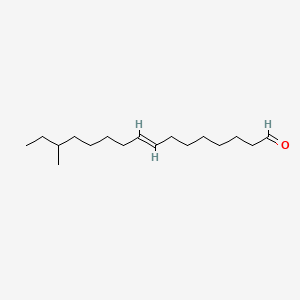
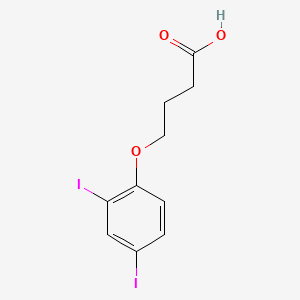
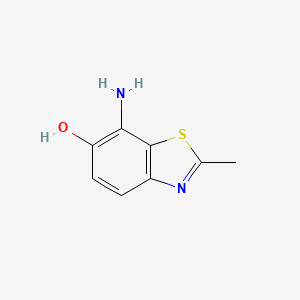
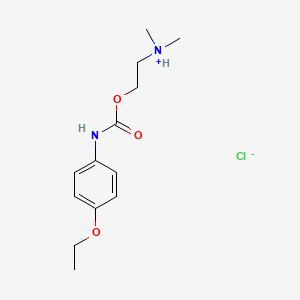
![7-[(Z)-3-chlorobut-2-enyl]-8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B13770819.png)
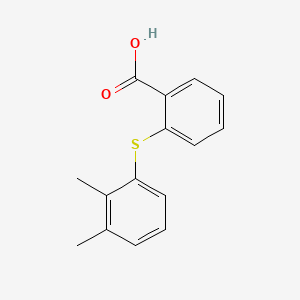
![3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B13770825.png)

![2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride](/img/structure/B13770858.png)
